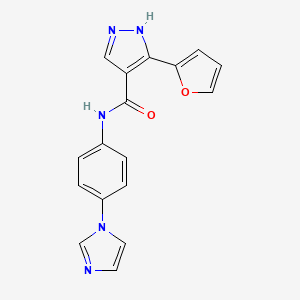
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer and inflammation.
Wirkmechanismus
The mechanism of action of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide involves the inhibition of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a critical role in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting PIP5K, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid molecule that plays a key role in intracellular signaling pathways. This disruption of PIP2 signaling leads to the inhibition of various cellular processes, including cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit potent biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit cancer cell growth and induce apoptosis in several cancer cell lines. In addition, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity for PIP5K inhibition. Unlike other inhibitors that may target multiple enzymes, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to specifically target PIP5K, making it a valuable tool for studying the role of PIP2 signaling in various cellular processes. However, one of the limitations of using 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide is its potential toxicity. Although it has been shown to be well-tolerated in animal models, further studies are needed to determine its safety in humans.
Zukünftige Richtungen
There are several future directions for the study of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. One potential direction is the development of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide derivatives with improved potency and selectivity. In addition, further studies are needed to determine the safety and efficacy of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide in human clinical trials. Furthermore, the role of PIP2 signaling in various cellular processes is still not fully understood, and further studies are needed to elucidate the mechanisms underlying the effects of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide on cancer cell growth and inflammation.
Synthesemethoden
The synthesis of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include furan-2-carboxylic acid, 4-(1H-imidazol-4-yl)aniline, and 4-bromo-1H-pyrazole. These compounds are reacted under specific conditions to produce the final product, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. The synthesis method of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been described in detail in several scientific papers, and it has been shown to be a reliable and reproducible process.
Wissenschaftliche Forschungsanwendungen
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential in treating various diseases, particularly cancer and inflammation. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, lung, and pancreatic cancer. In addition, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may have therapeutic potential in the treatment of cancer.
Furthermore, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory activity in several in vitro and in vivo models. It has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-17(14-10-19-21-16(14)15-2-1-9-24-15)20-12-3-5-13(6-4-12)22-8-7-18-11-22/h1-11H,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWLTHRKSZHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

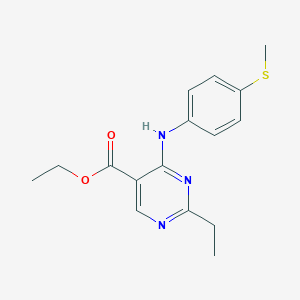
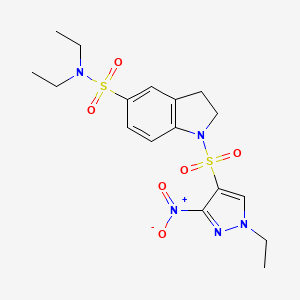
![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)
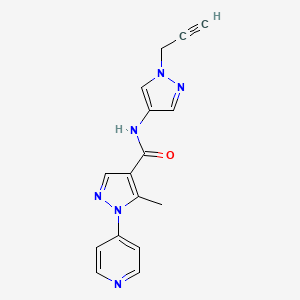
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
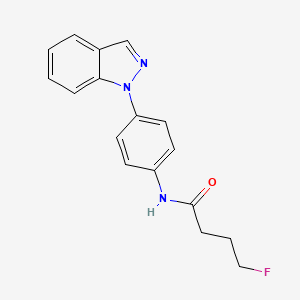
![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)